molecular formula C19H19N3O4S B2402990 N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 887197-13-9

N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

Cat. No.: B2402990
CAS No.: 887197-13-9
M. Wt: 385.44
InChI Key: UTYDEPBIJDNTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide is a structurally complex acetamide derivative featuring a bicyclic cyclopenta[d]pyrimidinone core substituted with furan-2-ylmethyl groups at both the N1 and N4 positions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-17(20-10-13-4-2-8-25-13)12-27-18-15-6-1-7-16(15)22(19(24)21-18)11-14-5-3-9-26-14/h2-5,8-9H,1,6-7,10-12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYDEPBIJDNTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CO3)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a furan ring and a cyclopentapyrimidine moiety, which contribute to its unique pharmacological profile. The presence of sulfur in the structure may also play a role in its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, such as:

  • Enzyme Inhibition : Many furan derivatives are known to inhibit specific enzymes, which can be critical in treating diseases like cancer and viral infections.
  • Antiviral Activity : Similar compounds have shown promise against viruses by inhibiting viral replication or interfering with viral protein functions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description IC50 Values
AntiviralInhibitory effects on viral proteases (e.g., SARS-CoV-2 main protease)~1.55 μM
Enzyme InhibitionPotential inhibition of various enzymes involved in metabolic pathwaysVaries by target
CytotoxicityEvaluation in cell lines (e.g., Vero cells)CC50 > 100 μM

Case Studies and Research Findings

  • Antiviral Efficacy Against SARS-CoV-2 :
    Recent studies have identified derivatives with significant inhibitory effects on the main protease of SARS-CoV-2. For instance, compounds structurally related to N-(furan-2-ylmethyl)-2-[...] showed IC50 values ranging from 1.55 to 10.76 μM, indicating their potential as therapeutic agents against COVID-19 .
  • Cytotoxicity Assessment :
    In vitro studies have demonstrated that while some derivatives exhibit potent antiviral activity, they also maintain low cytotoxicity levels in mammalian cell lines, suggesting a favorable therapeutic index .
  • Structure Activity Relationship (SAR) :
    The SAR studies indicate that modifications to the furan and pyrimidine rings can significantly affect the potency and selectivity of the compound against various biological targets. For example, replacing certain functional groups has led to enhanced enzyme inhibition .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name Core Structure Substituents Key Functional Groups Biological Activity (Reported)
Target Compound Cyclopenta[d]pyrimidinone Furan-2-ylmethyl (N1, N4) Sulfanyl, acetamide Not specified
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide Pyrimidine Methyl (pyrimidine), methylpyridinyl Sulfanyl, acetamide Intermediate for bioactive molecules
N-(2-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide Pyrimidine Chlorophenyl, dimethyl (pyrimidine) Sulfanyl, acetamide Antimicrobial potential
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl Sulfanyl, acetamide, triazole Anti-exudative (10 mg/kg)

Key Observations :

Furan vs. Aromatic Substituents : The dual furan-2-ylmethyl groups may improve solubility compared to chlorophenyl or methylpyridinyl substituents, as furans are less hydrophobic .

Sulfanyl-Acetamide Linkage : This moiety is conserved across analogs and is critical for hydrogen-bond interactions with biological targets, such as enzymes or receptors .

Key Insights :

  • The target compound’s synthesis likely follows methods analogous to , involving thiolate intermediates reacting with chloroacetamides.
  • Its predicted lower LogP (~2.5) compared to chlorophenyl derivatives (~3.1) suggests improved membrane permeability .

Spectroscopic and Crystallographic Data

  • NMR Analysis: Analogous compounds (e.g., ) show distinct chemical shifts in regions corresponding to substituent environments (e.g., furan protons at δ 6.2–7.4 ppm). The target compound’s furan groups would likely produce similar shifts, with variations in the cyclopenta[d]pyrimidinone core protons (δ 2.5–3.5 ppm for CH2 in the dihydrofuran ring) .
  • Crystal Packing : Pyrimidinylsulfanyl acetamides (e.g., ) exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing folded conformations. The target compound’s fused ring system may enforce a planar geometry, altering packing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.